Cas no 80126-54-1 ((R)-2-Amino-3-(o-tolyl)propanoic acid)

(R)-2-Amino-3-(o-tolyl)propanoic acid structure
80126-54-1 structure
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1
C10H13NO2
179.215722799301
MFCD01860870
60187
6951464

(R)-2-Amino-3-(o-tolyl)propanoic acid Properties

Names and Identifiers

    • (R)-2-Amino-3-(o-tolyl)propanoic acid
    • 2-Methyl-D-phenylalanine
    • 2-Methylphenyl-D-alanine
    • D-2-Methylphe
    • D-2-METHYLPHENYLALANINE
    • D-phe(2-Me)-OH
    • o-Methyl-D-phenylalanine
    • (2R)-2-Amino-3-(2-methylphenyl)propanoic acid
    • D-2-Methyl Phenylalanine
    • DTXSID301313334
    • (R)-2-AMINO-3-O-TOLYLPROPANOIC ACID
    • (2R)-2-azaniumyl-3-(2-methylphenyl)propanoate
    • H-O-ME-D-PHE-OH
    • D-Phenylalanine, 2-methyl-
    • PS-12170
    • H-D-PHE(2-ME)-OH
    • AM83410
    • 2-Methy-D-Phenylalanine
    • MFCD01860870
    • CS-0152968
    • AC-5867
    • A839847
    • 80126-54-1
    • D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH)
    • AKOS016843584
    • SCHEMBL383453
    • EN300-1298518
    • 2-Methyl-D-phenylalanine (ACI)
    • (R)-2-Amino-3-(o-tolyl)propanoicacid
    • (R)-2-Amino-3-o-tolylpropionic acid
    • D-2′-Methylphenylalanine
    • +Expand
    • MFCD01860870
    • NHBKDLSKDKUGSB-SECBINFHSA-N
    • 1S/C10H13NO2/c1-7-4-2-3-5-8(7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m1/s1
    • C(C1C=CC=CC=1C)[C@@H](N)C(=O)O

Computed Properties

  • 179.09500
  • 2
  • 3
  • 3
  • 179.095
  • 13
  • 182
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • _1.2
  • 63.3A^2

Experimental Properties

  • 1.95300
  • 49.33000
  • 1.561
  • 326.2°C at 760 mmHg
  • 151.1 °C
  • 1.165

(R)-2-Amino-3-(o-tolyl)propanoic acid Security Information

(R)-2-Amino-3-(o-tolyl)propanoic acid Customs Data

  • 2922499990
  • China Customs Code:

    2922499990

    Overview:

    2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    P.Imported animals and plants\Quarantine of animal and plant products
    Q.Outbound animals and plants\Quarantine of animal and plant products
    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%

(R)-2-Amino-3-(o-tolyl)propanoic acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P005P4I-250mg
2-Methyl-D-phenylalanine
80126-54-1 97%
250mg
$5.00 2024-04-21
A2B Chem LLC
AC65042-250mg
2-Methyl-d-phenylalanine
80126-54-1 97%
250mg
$5.00 2024-04-19
AAPPTec
UHF254-1g
H-D-Phe(2-Me)-OH
80126-54-1
1g
$50.00 2024-07-19
Aaron
AR005PCU-250mg
2-Methyl-D-phenylalanine
80126-54-1 95%
250mg
$5.00
abcr
AB165755-250 mg
D-2-Methylphenylalanine (H-D-Phe(2-Me)-OH); .
80126-54-1
250mg
€84.50 2023-06-23
Apollo Scientific
OR14700-250mg
2-Methyl-D-phenylalanine
80126-54-1 97%
250mg
£39.00 2023-09-02
Chemenu
CM220356-5g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1 97%
5g
$147
Enamine
EN300-1298518-0.05g
(2R)-2-amino-3-(2-methylphenyl)propanoic acid
80126-54-1 95%
0.05g
$19.0
eNovation Chemicals LLC
Y0989717-25g
(R)-2-Amino-3-(o-tolyl)propanoic acid
80126-54-1 95%
25g
$520 2022-09-07
TRC
M327270-1g
2-Methyl-D-phenylalanine
80126-54-1
1g
$ 60.00 2022-06-04

(R)-2-Amino-3-(o-tolyl)propanoic acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  L-Amino acid dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Water ;  24 h, pH 9, rt
Reference
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Reference
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
1.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Reference
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
2.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
2.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Reference
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Reference
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Acetic anhydride ,  Sodium acetate ;  4 h, 120 °C; 120 °C → rt
1.2 Solvents: Water ;  30 min, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  4 - 24 h, 140 °C
2.1 Reagents: Ammonium chloride Catalysts: Glucose dehydrogenase ,  D-Amino acid dehydrogenase Solvents: Methanol ,  Water ;  24 h, pH 9, rt
2.2 Reagents: Sulfuric acid Solvents: Water ;  < pH 2, rt
Reference
Single-Biocatalyst Synthesis of Enantiopure D-Arylalanines Exploiting an Engineered D-Amino Acid Dehydrogenase
Parmeggiani, Fabio; et al, Advanced Synthesis & Catalysis, 2016, 358(20), 3298-3306

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
2.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Ammonium acetate ;  1 min, heated; 0.5 min, cooled; heated
1.2 Reagents: Acetic acid Solvents: Water ;  0.5 h, reflux; cooled; overnight, 4 °C
2.1 Reagents: Phosphorus ,  Hydrogen iodide Solvents: Water ;  0.5 h, reflux
3.1 Catalysts: Dihydropyrimidinase Solvents: Dimethyl sulfoxide ,  Water ;  72 h, pH 9, 42 °C
3.2 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  6 h, pH 2 - 3, 0 °C
Reference
Unnatural D-amino acids as building blocks of new peptidomimetics
Latacz, Gniewomir; et al, Acta Poloniae Pharmaceutica, 2006, 63(5), 430-433

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
2.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
3.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
2.1 Reagents: Methanol ,  Thionyl chloride Solvents: Methanol
3.1 Reagents: Acetonitrile ,  Sodium hydroxide ,  Chymotrypsin Solvents: Acetonitrile ,  Water
4.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen bromide Solvents: Water
2.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
3.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
4.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
1.2 Solvents: Ethanol
1.3 Reagents: 2-Fluorobenzyl bromide
2.1 Reagents: Hydrogen bromide Solvents: Water
3.1 Reagents: Trifluoroacetic anhydride Solvents: Trifluoroacetic acid
4.1 Reagents: Sodium hydroxide ,  Carboxypeptidase A Solvents: Water
5.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans
Porter, John; et al, International Journal of Peptide & Protein Research, 1987, 30(1), 13-21

Synthetic Circuit 17

Reaction Conditions
1.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
1.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
2.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
2.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  4 - 6 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, -10 °C
1.3 Solvents: Toluene ;  16 - 24 h, reflux
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ,  Water ;  4 h, reflux
3.1 Catalysts: Phenylalanine ammonia-lyase Solvents: Water ;  16 h, pH 8.8, 30 °C
3.2 Reagents: Methanol
Reference
Mapping the Hydrophobic Substrate Binding Site of Phenylalanine Ammonia-Lyase from Petroselinum crispum
Nagy, Emma Z. A.; et al, ACS Catalysis, 2019, 9(9), 8825-8834

(R)-2-Amino-3-(o-tolyl)propanoic acid Raw materials

(R)-2-Amino-3-(o-tolyl)propanoic acid Preparation Products

(R)-2-Amino-3-(o-tolyl)propanoic acid Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:80126-54-1)(R)-2-Amino-3-(o-tolyl)propanoic acid
A839847
99%
5.0g
170.0